Melperone

Receptor Binding Antipsychotic Mechanism Schizophrenia

Melperone is a differentiated butyrophenone with low D2 affinity (Kd=180 nM) and favorable 5-HT2A/D2 ratio (0.57), yielding clozapine-like prolactin sparing (p=0.0001) and reduced EPS versus typical neuroleptics. Essential for studies of atypicality, cognition, and endocrine side-effect pathways. Do not substitute with haloperidol or other 'atypicals'—receptor profile divergence will confound results. Ideal for models of schizophrenia, Parkinson's psychosis, and pro-cognitive drug screening.

Molecular Formula C16H22FNO
Molecular Weight 263.35 g/mol
CAS No. 3575-80-2
Cat. No. B1203284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelperone
CAS3575-80-2
SynonymsBuronil
Eunerpan
Harmosin
Libernal
Mel-Puren
Melneurin
Melperomerck
melperon
Melperon AbZ
Melperon AL
Melperon AZU
Melperon beta
melperon FG 5111
Melperon Stada
melperon von ct
Melperon-neuraxpharm
Melperon-ratiopharm
Melperon-RPh
Melperon-TEVA
melperone
methylperon
metylperon
metylperon hydrochloride
Molecular FormulaC16H22FNO
Molecular Weight263.35 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3
InChIKeyDKMFBWQBDIGMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melperone (CAS 3575-80-2): Sourcing and Differentiation for a Low-EPS Atypical Antipsychotic


Melperone (CAS 3575-80-2) is a first-generation butyrophenone antipsychotic, structurally related to haloperidol, yet classified as an 'atypical' due to its distinct clinical and pharmacological profile [1]. This profile is characterized by a multireceptor binding signature, primarily as a 5-HT2A and dopamine D2 receptor antagonist with a low D2 affinity, which translates into a reduced propensity for extrapyramidal side effects (EPS) and hyperprolactinemia [2]. For procurement in neuroscience research, melperone serves as a valuable tool compound for investigating the mechanisms differentiating typical and atypical antipsychotic action, particularly in models of schizophrenia, treatment-resistant psychosis, and psychosis associated with Parkinson's disease [3].

Why Melperone Cannot Be Replaced by Haloperidol or Other Butyrophenones in Research


Assuming functional equivalence between melperone and other butyrophenones like haloperidol or even some newer atypical antipsychotics is a critical error in experimental design and procurement. Melperone's differentiation is not merely structural; it is defined by a specific, quantitative receptor binding profile that yields distinct in vitro and in vivo outcomes [1]. Its low affinity for the dopamine D2 receptor (Kd = 180 nM) contrasts sharply with high-affinity typical antipsychotics, directly impacting the interpretation of results in models of dopamine-mediated behavior and neurochemistry . Substituting melperone with a general 'atypical antipsychotic' without verifying this specific 5-HT2A/D2 affinity ratio and its consequent effects on neurotransmitter release and side effect profile will introduce confounding variables, undermining the validity of studies focused on EPS liability, prolactin regulation, and cognition [2].

Quantifiable Differentiation: A Data-Driven Guide for Melperone (3575-80-2) Procurement


Receptor Binding Affinity: The 5-HT2A/D2 Ratio That Defines Atypicality

Melperone exhibits a specific 5-HT2A/D2 binding affinity ratio characteristic of atypical antipsychotics, differentiating it from typical butyrophenones like haloperidol. Melperone binds to the 5-HT2A receptor with a Kd of 102 nM and to the D2 receptor with a Kd of 180 nM, yielding a 5-HT2A/D2 ratio of 0.57 . This contrasts with haloperidol, a typical antipsychotic, which has a reported D2 receptor Ki of 1.0 nM and a 5-HT2A Ki of 53 nM, giving a ratio of 53, representing a 93-fold difference in receptor preference [1]. This quantitative difference in receptor profile is the primary molecular basis for its atypicality.

Receptor Binding Antipsychotic Mechanism Schizophrenia

EPS Liability: Clinical Reduction in Extrapyramidal Side Effects vs. Thiothixene

In a double-blind clinical trial comparing melperone (300 mg/day) to the typical antipsychotic thiothixene (30 mg/day) in 81 psychotic women, melperone treatment was associated with significantly fewer extrapyramidal side effects (EPS) [1]. The study reported that EPS were more frequent in the thiothixene group compared to the melperone group. This clinical observation is biochemically supported by significantly greater elevations in dopaminergic variables—homovanillic acid (HVA) in cerebrospinal fluid (CSF) and prolactin in plasma and CSF—in the thiothixene group [1].

Extrapyramidal Symptoms EPS Clinical Tolerability

Prolactin Elevation: A Clozapine-Like Sparing Effect Compared to Typical Neuroleptics

Melperone demonstrates a 'clozapine-like' effect on plasma prolactin (PRL), distinguishing it from typical neuroleptics. A study showed that post-treatment prolactin levels in males were significantly higher in a typical neuroleptic group compared to both the melperone (p=0.0001) and clozapine (p=0.0001) groups, with no significant difference between the melperone and clozapine groups [1]. This prolactin-sparing effect is a hallmark of atypical antipsychotics and a major point of differentiation from typical agents that commonly cause hyperprolactinemia [2].

Prolactin Hyperprolactinemia Antipsychotic Side Effects

Neurochemical Signature: Preferential Cortical Dopamine Release vs. Quetiapine and Iloperidone

In a rat microdialysis study, melperone (10 mg/kg) preferentially increased dopamine (DA) release in the medial prefrontal cortex (mPFC) compared to the nucleus accumbens (NAC) via a 5-HT1A receptor-mediated mechanism [1]. This effect is shared with quetiapine and iloperidone but contrasts with typical antipsychotics like haloperidol, which tend to increase DA release non-preferentially or more so in the striatum, leading to EPS. Notably, melperone also increased acetylcholine (ACh) release in the mPFC, an effect not observed in the NAC, which is hypothesized to contribute to cognitive enhancement [2].

Dopamine Acetylcholine Prefrontal Cortex Microdialysis

Optimal Research Applications for Melperone (3575-80-2) Based on Quantitative Differentiation


Investigating Mechanisms of Atypical Antipsychotic Action with Minimal EPS Confounds

Researchers investigating the neurochemical and behavioral basis of 'atypicality' should prioritize melperone. Its 5-HT2A/D2 affinity ratio of 0.57 and clinical data demonstrating significantly lower EPS than thiothixene [1] make it an ideal probe to dissect pathways mediating therapeutic efficacy separate from motor side effects. Use in rodent models of schizophrenia to study novel compounds that aim to replicate this favorable profile.

Modeling Prolactin-Sparing Antipsychotic Therapy

For studies focused on endocrine side effects of antipsychotics, melperone is a critical tool compound. Its clozapine-like, prolactin-sparing effect—demonstrated by significantly lower prolactin levels compared to typical neuroleptics (p=0.0001) [2]—allows for the investigation of D2 receptor occupancy and functional selectivity in pituitary lactotrophs versus striatal neurons. This is essential for developing next-generation antipsychotics with improved metabolic and hormonal safety profiles.

Cognitive Enhancement Studies in Schizophrenia Models

Melperone is uniquely suited for research into cognitive deficits in schizophrenia. Preclinical evidence shows it preferentially increases dopamine and acetylcholine release in the medial prefrontal cortex [3], and clinical studies show it improves executive function as measured by the Wisconsin Card Sorting Test [4]. This dual neurochemical and cognitive effect profile makes it a benchmark for testing pro-cognitive agents in schizophrenia, especially where avoiding motor and prolactin side effects is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.